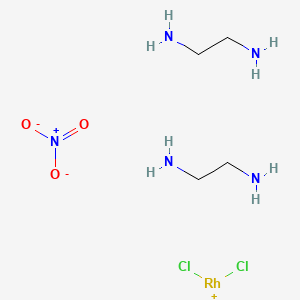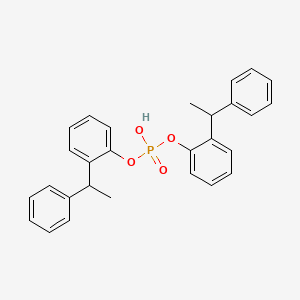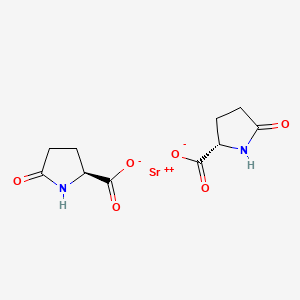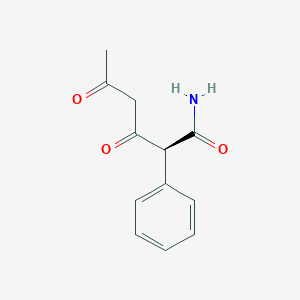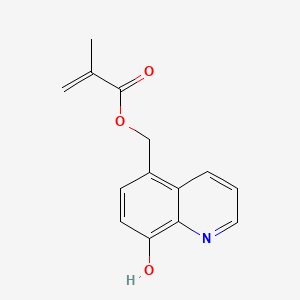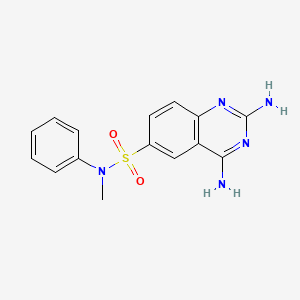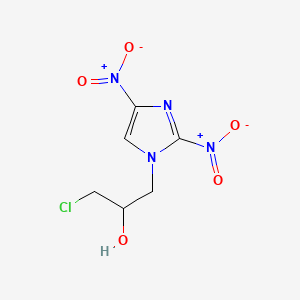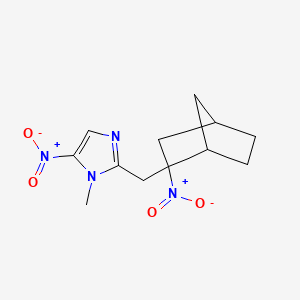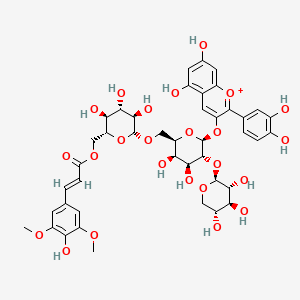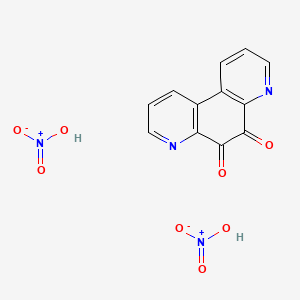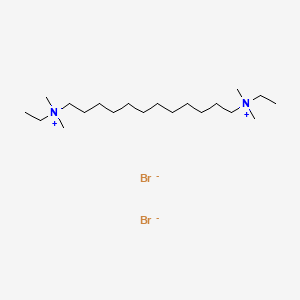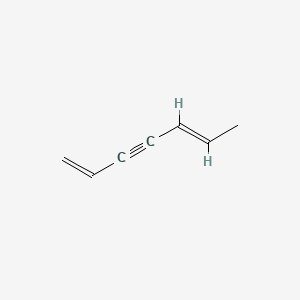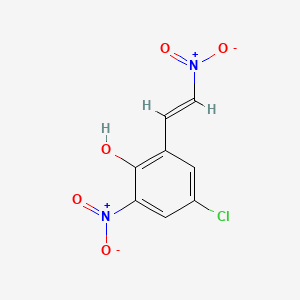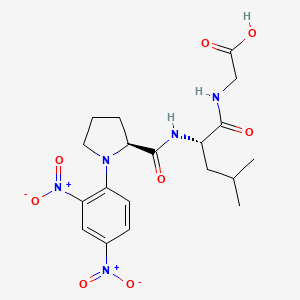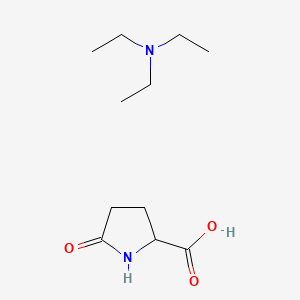
Einecs 307-415-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 307-415-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Analyse Des Réactions Chimiques
Einecs 307-415-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions vary based on the reaction conditions and the nature of the compound.
Applications De Recherche Scientifique
Einecs 307-415-9 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: It could be explored for potential therapeutic applications, although specific details are not available.
Mécanisme D'action
The mechanism of action of Einecs 307-415-9 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented, but the compound likely exerts its effects through chemical interactions at the molecular level. These interactions can influence various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Einecs 307-415-9 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with comparable chemical structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and applications, which differentiate it from other compounds in the inventory .
Propriétés
Numéro CAS |
97635-54-6 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
N,N-diethylethanamine;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H15N.C5H7NO3/c1-4-7(5-2)6-3;7-4-2-1-3(6-4)5(8)9/h4-6H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
WODZFXHFPCFWTG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


